molecular formula C10H6FN3O4 B2767837 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006952-26-6

1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2767837
CAS No.: 1006952-26-6
M. Wt: 251.173
InChI Key: BFORZHNHXBZZMG-UHFFFAOYSA-N
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Description

Evolution in Pyrazole Chemistry Research

Pyrazole chemistry has undergone transformative advancements since its discovery in 1883 by Ludwig Knorr. Early work focused on synthesizing antipyrine derivatives for analgesic applications, but the 21st century saw a paradigm shift toward functionalized pyrazoles with tailored electronic and steric properties. The introduction of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid represents a milestone in this evolution, combining a pyrazole core with a fluorinated nitroaromatic group and a carboxylic acid moiety. This trifunctional architecture enables precise modulation of physicochemical properties, such as solubility (logP = 1.8) and hydrogen-bonding capacity (3 acceptors, 1 donor).

The compound's development mirrors broader trends in heterocyclic synthesis. For instance, microwave-assisted cyclocondensation techniques reduced reaction times from 24 hours to <30 minutes while improving yields from 45% to 78%. Such innovations facilitated the scalable production required for structure-activity relationship (SAR) studies in pharmaceutical research.

Significance in Heterocyclic Chemistry

This molecule exemplifies three critical heterocyclic design principles:

  • Electronic modulation : The -NO₂ group (σₚ = 0.78) and -F substituent (σₚ = 0.06) create a polarized aromatic system that enhances π-stacking with biological targets.
  • Spatial control : The 4-carboxylic acid group introduces a 120° dihedral angle relative to the pyrazole plane, optimizing binding pocket complementarity.
  • Metabolic stability : Fluorine substitution at the para position reduces CYP450-mediated oxidation by 60% compared to non-fluorinated analogs.

Comparative analysis with related structures reveals its unique advantages:

Property 1-(4-F-2-NO₂-Ph)-1H-pyrazole-4-COOH 1H-Pyrazole-4-COOH 3-NO₂-1H-pyrazole
LogD (pH 7.4) 1.2 -0.5 0.8
H-bond donors 1 1 0
Dipole moment (Debye) 4.3 3.1 2.9
Metabolic stability (t₁/₂) 4.7 h 1.2 h 3.1 h

Data derived from

Current Research Landscape

Recent studies (2023–2025) highlight three key applications:

  • Anticancer agents : Xia et al. (2024) demonstrated 58% inhibition of A549 lung cancer cells at 10 μM via STAT3 pathway modulation, outperforming 5-fluorouracil (42% inhibition).
  • Antimicrobial scaffolds : The nitro group enables bacterial nitroreductase-activated prodrug mechanisms, showing 8 μg/mL MIC against Mycobacterium tuberculosis H37Rv.
  • Materials science : Thin films incorporating this compound exhibited a 15% increase in charge carrier mobility (0.32 cm²/V·s) in organic photovoltaics.

Ongoing clinical trials (NCT05543291) are evaluating its derivatives as PARP inhibitors, leveraging the carboxylic acid's zinc-binding capability.

Strategic Positioning in Medicinal Chemistry Research

The molecule addresses two critical challenges in drug discovery:

  • Bioavailability optimization : The carboxylic acid group improves aqueous solubility (32 mg/mL vs. 0.8 mg/mL for methyl ester analogs) while maintaining membrane permeability (Papp = 6.7 × 10⁻⁶ cm/s).
  • Targeted selectivity : Quantum mechanical calculations (DFT/B3LYP) show a 0.15 eV energy gap between EGFR and HER2 binding, enabling kinase-specific inhibition.

Synthetic versatility further enhances its utility:

Reaction Type Conditions Yield Application Example
Suzuki-Miyaura Pd(OAc)₂, K₂CO₃, 80°C 82% Biaryl anticancer derivatives
Esterification DCC/DMAP, CH₂Cl₂, RT 95% Prodrug synthesis
Nitro reduction H₂ (1 atm), Pd/C, EtOH 89% Amine intermediates for antibiotics

Data from

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O4/c11-7-1-2-8(9(3-7)14(17)18)13-5-6(4-12-13)10(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFORZHNHXBZZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Fluoro-2-Nitrophenyl)-1H-Pyrazole

The precursor 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is synthesized via cyclocondensation of 4-fluoro-2-nitroacetophenone with hydrazine hydrate in ethanol under reflux (78°C, 12 hours). This yields the unsubstituted pyrazole core with the 4-fluoro-2-nitrophenyl group at position 1.

Reaction Conditions:

Parameter Value
Solvent Ethanol
Temperature 78°C (reflux)
Reaction Time 12 hours
Yield 68–72%

Bromination at Position 4

Bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C for 6 hours. The reaction selectively substitutes hydrogen at position 4 due to the electron-withdrawing nitro group directing electrophilic attack.

Optimized Bromination Parameters:

Parameter Value
Brominating Agent NBS (1.2 equiv)
Solvent DMF
Temperature 0–5°C
Yield 85%

Lithiation and Carboxylation

The brominated intermediate undergoes lithiation with n-butyllithium (2.5 M in hexanes) at −78°C in tetrahydrofuran (THF), followed by quenching with solid CO2. Acidic work-up (HCl, pH 2) yields the carboxylic acid.

Critical Parameters for Carboxylation:

Parameter Value
Lithiation Agent n-BuLi (2.2 equiv)
Temperature −78°C
Quenching Agent CO2 (excess)
Final Yield 63–67%

Advantages:

  • High regioselectivity for carboxyl group introduction.
  • Compatible with scale-up using continuous flow systems.

Limitations:

  • Requires cryogenic conditions (−78°C).
  • NBS and n-BuLi increase production costs.

Cyclocondensation of β-Ketoesters with Hydrazine Derivatives

Synthesis of Ethyl 3-(4-Fluoro-2-Nitrophenyl)-2-Oxopropanoate

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is prepared via Claisen condensation between 4-fluoro-2-nitroacetophenone and diethyl oxalate in the presence of sodium ethoxide.

Reaction Scheme:
$$
\text{4-Fluoro-2-nitroacetophenone} + \text{Diethyl oxalate} \xrightarrow{\text{NaOEt, EtOH}} \text{Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate}
$$

Optimized Conditions:

Parameter Value
Catalyst NaOEt (1 equiv)
Solvent Ethanol
Temperature 25°C (24 hours)
Yield 78%

Pyrazole Ring Formation

The β-ketoester reacts with methylhydrazine in acetic acid at 80°C for 8 hours, forming ethyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate via cyclodehydration.

Key Observations:

  • Acetic acid catalyzes both cyclization and ester group retention.
  • Substitution at position 4 is favored due to steric and electronic effects from the nitro group.

Yield Data:

Hydrazine Derivative Yield
Methylhydrazine 82%
Phenylhydrazine 45%

Ester Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using 6 M NaOH at 90°C for 4 hours, followed by neutralization with HCl to precipitate the product.

Hydrolysis Efficiency:

Base Temperature Time Yield
NaOH (6 M) 90°C 4 h 94%
KOH (6 M) 90°C 4 h 89%

Advantages:

  • Avoids cryogenic steps.
  • High overall yield (82% × 94% ≈ 77%).

Limitations:

  • Multi-step process requiring intermediate isolation.
  • Acetic acid corrosion necessitates specialized equipment.

One-Pot Dehydrogenation-Coupling Approach

Dehydrogenation of Pyrazolidin-3-One

Adapting methodology from pyrazole synthesis patents, 1-(4-fluoro-2-nitrophenyl)-pyrazolidin-3-one is dehydrogenated in dimethyl sulfoxide (DMSO) at 120°C for 3 hours using iodine as a catalyst. This generates 1-(4-fluoro-2-nitrophenyl)-3-hydroxy-1H-pyrazole in situ.

Dehydrogenation Parameters:

Parameter Value
Catalyst I2 (0.1 equiv)
Solvent DMSO
Temperature 120°C
Conversion >95%

Coupling with Chloroacetic Acid

Without isolating the hydroxy intermediate, chloroacetic acid (2 equiv) and K2CO3 (3 equiv) are added to the reaction mixture. The solution is heated at 60°C for 6 hours, directly forming the carboxylic acid via nucleophilic substitution.

Coupling Efficiency:

Parameter Value
Nucleophile Chloroacetic acid
Base K2CO3
Yield 69%

Mechanistic Insight:
The hydroxy group at position 3 acts as a leaving group after deprotonation, enabling nucleophilic attack by the carboxylate anion.

Advantages:

  • One-pot protocol reduces purification steps.
  • DMSO acts as both solvent and mild oxidizer.

Limitations:

  • Competing side reactions reduce yield.
  • Iodine residues complicate product isolation.

Comparative Analysis of Methodologies

Method Overall Yield Cost Scalability Key Challenges
Bromination-Carboxylation 58% High Moderate Cryogenic conditions
Cyclocondensation 77% Medium High Multi-step isolation
One-Pot Coupling 69% Low High Side product formation

Chemical Reactions Analysis

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

  • Anti-inflammatory Activity : Studies have indicated that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid was evaluated for its ability to inhibit pro-inflammatory cytokines, demonstrating promise in treating inflammatory diseases .
  • Antimicrobial Properties : Research has shown that pyrazole derivatives can possess antimicrobial activity. The presence of the nitro group in this compound enhances its interaction with microbial targets, potentially leading to new antimicrobial agents .

Agrochemical Applications

The compound's effectiveness as a pesticide or herbicide has been explored due to its ability to disrupt biological processes in pests.

  • Herbicidal Activity : The structural characteristics of this compound suggest it could inhibit specific enzymes involved in plant growth regulation, making it a candidate for herbicide formulation .

Synthesis and Chemical Intermediates

As a versatile building block, this compound is valuable in synthetic organic chemistry.

  • Synthetic Pathways : It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations that facilitate the construction of diverse chemical entities .
  • Anti-inflammatory Study :
    • A study published in a peer-reviewed journal examined the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of TNF-alpha production in vitro, suggesting potential therapeutic applications for inflammatory diseases .
  • Agrochemical Research :
    • Research conducted on the herbicidal properties of similar compounds highlighted the efficacy of pyrazole derivatives against specific weed species. The study demonstrated that formulations containing this compound showed enhanced activity compared to traditional herbicides, indicating its potential use in agriculture .

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro and fluorine groups can influence the binding affinity and specificity of the compound to its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse pharmacological and industrial applications, modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid 4-fluoro-2-nitrophenyl, COOH 267.18 (calculated) Moderate solubility (carboxylic acid); nitro enhances reactivity .
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 4-methylphenyl, CF3 300.24 High lipophilicity (CF3 group); potential metabolic stability.
1H-Pyrazole-4-carboxylic acid, 1-(3-pyridinyl)-, ethyl ester 3-pyridinyl, COOEt 217.22 Improved membrane permeability (ester group); reduced acidity.
1-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde 4-chlorophenyl, 4-nitrophenyl, CHO 331.73 Aldehyde enables Schiff base formation; dual nitro/chloro enhances reactivity.
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid 3-methoxybenzyl 232.24 Steric bulk from benzyl group; methoxy improves solubility.

Key Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group () increases lipophilicity and stability, whereas methoxy () or benzyl () groups enhance steric effects and solubility.
  • Functional Group Reactivity : Carboxylic acids (target compound) favor salt formation for improved bioavailability, while esters () are metabolized to active acids in vivo.

Biological Activity

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1006952-26-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of this compound is C10H6FN3O4C_{10}H_6FN_3O_4 with a molecular weight of approximately 251.17 g/mol. The compound features a pyrazole ring substituted with a 4-fluoro-2-nitrophenyl group and a carboxylic acid functional group, which may influence its biological activity.

Antimicrobial Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a study indicated that compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For example, research demonstrated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways . This suggests a promising avenue for further investigation in cancer therapy.

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibition of cytokine production in macrophages
AnticancerInduced apoptosis in cancer cell lines

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. The presence of the nitro group is believed to play a crucial role in its reactivity and interaction with biological targets. Research indicates that the compound may act through multiple pathways, including inhibition of key enzymes involved in inflammation and cancer progression.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Condensation : React a fluorinated nitrobenzene derivative with a pyrazole precursor. For example, nitration of 4-fluorophenylpyrazole intermediates followed by carboxylation at the 4-position.

Carboxylation : Use CO₂ insertion or oxidation of methyl/ethyl esters (e.g., ethyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate hydrolysis under basic conditions).

  • Optimization : Control temperature (60–100°C for nitro-group stability), use polar aprotic solvents (DMF or DMSO), and catalysts like Pd for coupling reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR at ~7.5–8.5 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇FN₃O₄: calc. 268.04).
  • X-ray Crystallography : For absolute configuration determination. Use SHELX software for structure refinement, leveraging high-resolution data from twinned crystals if necessary .

Q. What are the primary applications of this compound in pharmaceutical and agricultural research?

  • Methodological Answer :
  • Drug Discovery : Acts as a scaffold for kinase inhibitors (e.g., anti-inflammatory agents) due to the pyrazole core’s ability to bind ATP pockets.
  • Agrochemicals : The nitro group enhances herbicidal activity by disrupting electron transport chains in plants.
  • Biochemical Probes : Fluorine and nitro groups enable ¹⁹F NMR tracking or photoaffinity labeling in target engagement studies .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., fluoro, nitro) influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Electronic Effects : The nitro group is electron-withdrawing, enhancing electrophilic substitution at the pyrazole ring. Fluorine’s inductive effect increases acidity of the carboxylic acid (pKa ~2.5–3.5).
  • Biological Impact : Nitro groups improve membrane permeability but may confer toxicity. Fluorine enhances metabolic stability and target binding via halogen bonding (e.g., with kinase backbones). Compare analogs in SAR studies: replacing nitro with cyano reduces cytotoxicity but lowers potency .

Q. What challenges arise in crystallizing this compound, and how can computational tools like SHELX address them?

  • Methodological Answer :
  • Challenges : Polymorphism due to flexible pyrazole-carboxylic acid conformation; twinning from nitro-group steric effects.
  • Solutions : Use SHELXD for phase determination with high-resolution (<1.0 Å) data. SHELXL refines anisotropic displacement parameters and models disorder via PART instructions. For twinned data, apply TWIN/BASF commands .

Q. How can in silico modeling predict the compound’s interaction with biological targets like prolyl hydroxylases or kinases?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., 4HKO for HIF-prolyl hydroxylases). The carboxylic acid forms hydrogen bonds with Arg383 and Tyr303.
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability. Fluorine’s hydrophobic interactions with Phe345 improve residence time.
  • ADMET Prediction : SwissADME evaluates nitro-group toxicity risks (e.g., mutagenicity via nitroreductase activation) .

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